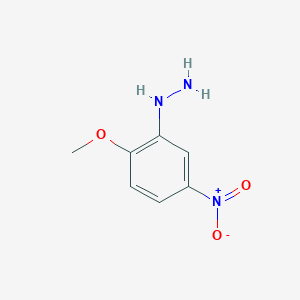

(2-Methoxy-5-nitrophenyl)hydrazine

Descripción

(2-Methoxy-5-nitrophenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a methoxy (-OCH₃) group at the ortho (2nd) position and a nitro (-NO₂) group at the para (5th) position on the aromatic ring. This compound belongs to the broader class of hydrazine derivatives, which are widely studied for their synthetic versatility in forming hydrazones, Schiff bases, and heterocyclic scaffolds.

The nitro group confers electron-withdrawing properties, enhancing reactivity toward electrophilic and nucleophilic agents, while the methoxy group contributes steric and electronic effects. Such derivatives are pivotal in medicinal chemistry for designing enzyme inhibitors, anticancer agents, and fluorescent probes targeting reactive carbonyl species .

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methoxy-5-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOCEFZEOJNKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519494 | |

| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94829-98-8 | |

| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of (2-Methoxy-5-nitrophenyl)hydrazine exhibit significant antibacterial activity. For instance, studies have shown effectiveness against various bacterial strains, including Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) of these compounds ranges from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone .

Enzyme Inhibition

Compounds derived from this compound have been investigated for their potential as inhibitors of enzymes involved in critical biological pathways. For example, they have shown promise in inhibiting NTPDase enzymes, which are associated with insulin secretion regulation. This suggests a potential role in diabetes management, warranting further investigation into their efficacy and mechanism of action .

Agricultural Chemistry

Herbicide Development

this compound serves as an important intermediate in the synthesis of herbicides. Its derivatives can be used to create compounds that target specific weed species while minimizing harm to crops. This application is particularly relevant in the development of selective herbicides that enhance agricultural productivity and sustainability .

Material Science

Synthesis of Advanced Materials

The compound is utilized as a building block in the synthesis of organic semiconductors and polymers. Its unique chemical structure allows for modifications that can lead to materials with desirable electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which (2-Methoxy-5-nitrophenyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the hydrazine group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, influencing biological and chemical processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

A comparison of (2-Methoxy-5-nitrophenyl)hydrazine with structurally analogous phenylhydrazines is summarized in Table 1:

Key Observations :

- Electron-withdrawing vs. Electron-donating groups : The nitro group in this compound increases electrophilicity compared to methyl or methoxy substituents, favoring nucleophilic attack in condensation reactions .

- Steric effects : The methoxy group at position 2 may hinder reactivity at the ortho position, directing substitutions to the para-nitro group.

Actividad Biológica

(2-Methoxy-5-nitrophenyl)hydrazine, a hydrazine derivative, has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antiproliferative effects. This article reviews recent research findings on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxy-5-nitroaniline with hydrazine derivatives. Various synthetic routes have been explored to enhance yield and purity. For instance, green synthesis methods utilizing L-proline as an organocatalyst have been reported, which offer environmentally friendly alternatives with high efficiency and purity .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentration (MIC) values were determined through serial dilution methods. A summary of the antibacterial activity is presented in Table 1.

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 15 |

| Bacillus cereus | 10 | 12 |

| Escherichia coli | 20 | 10 |

The compound's efficacy was compared to standard antibiotics like Azithromycin, demonstrating comparable or superior activity against certain strains .

Antifungal Activity

The antifungal potential of this compound was evaluated against common fungal pathogens. The results indicated that the compound inhibited the growth of Aspergillus niger and Candida albicans , with varying degrees of effectiveness based on concentration.

| Fungal Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus niger | 6 | 18 |

| Candida albicans | 8 | 16 |

These findings suggest that the compound could be a viable candidate for antifungal drug development .

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has shown promising antiproliferative effects in cancer cell lines. Studies reported IC50 values indicating significant cytotoxicity against human colon cancer cells (HCT116), outperforming conventional chemotherapeutics like 5-fluorouracil.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.1 |

| Non-malignant cells | >10 |

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives:

- Study on Anticancer Properties : A study demonstrated that derivatives similar to this compound induced apoptosis in colon cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Another case study focused on the antibacterial activity against multidrug-resistant strains, confirming that modifications in the hydrazine structure could enhance efficacy against resistant pathogens .

Análisis De Reacciones Químicas

Reduction of Nitro Groups

The nitro group in (2-Methoxy-5-nitrophenyl)hydrazine is a primary site for reduction. Studies demonstrate that catalytic hydrogenation using Rh/C catalyst with hydrazine monohydrate as a reductant efficiently converts the nitro group to a hydroxylamine intermediate .

The reduction is highly sensitive to reaction time and temperature. For example, reducing 2-fluoro-5-nitropyridine analogs requires elevated temperatures (40°C) and precise hydrazine addition rates to avoid side products like hydrazinyl derivatives .

Protection and Derivatization

Following nitro reduction, the hydroxylamine intermediate undergoes N-protection or derivatization. A common approach involves methyl chloroformate (MCF) in the presence of sodium bicarbonate .

This two-step process is critical for stabilizing the hydroxylamine group and enabling further synthetic steps. The reaction is time-sensitive, with over-reaction leading to side products like N-acetoxy derivatives .

Nucleophilic Substitution and Coupling

The methoxy group and aromatic ring enable electrophilic aromatic substitution , while the hydrazine functionality participates in nucleophilic reactions. For instance, hydrazines can react with alkylating agents (e.g., methyl chloroformate) or electrophilic carbonyl groups to form hydrazones .

Structural and Mechanistic Considerations

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating substitutions. Conversely, the methoxy group’s electron-donating effect may modulate reactivity in specific positions . Studies on hydrazine reactivity indicate that α-substituents (e.g., methyl groups) can influence nucleophilicity, though no α-effect is observed in general hydrazine reactivity compared to amines .

Métodos De Preparación

Nitration of Methoxy-Substituted Aromatic Precursors

The introduction of nitro groups into methoxy-substituted aromatic systems often employs mixed acid systems (e.g., HNO₃/H₂SO₄). For example, in the synthesis of 2-methoxy-5-nitropyridine, nitration of 2-hydroxyl-5-nitropyridine precursors under controlled temperatures (58–63°C) ensures regioselectivity. Adapting this to phenyl systems, nitration of 2-methoxyphenol could yield 2-methoxy-5-nitrophenol, though careful temperature modulation is critical to avoid over-nitration or isomer formation.

Chlorination Using Phosphorus Oxychloride

Chlorination of hydroxyl or amino groups is a pivotal step in functionalizing aromatic rings. As demonstrated in the preparation of 2-methoxy-4-chloro-5-fluoropyrimidine, phosphorus oxychloride (POCl₃) in the presence of triethylamine (as an acid scavenger) efficiently replaces hydroxyl groups with chlorine at elevated temperatures (105–110°C). Applying this to 2-methoxy-5-nitrophenol would yield 1-chloro-2-methoxy-5-nitrobenzene, a key intermediate for subsequent hydrazine substitution.

Stepwise Synthesis and Optimization

Synthesis of 2-Methoxy-5-nitrophenol

Starting Material : 2-Methoxyphenol.

Nitration :

-

Reagents : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 ratio.

-

Conditions : Gradual addition of nitrating mixture at ≤10°C, followed by stirring at 60°C for 12–15 hours.

-

Outcome : 2-Methoxy-5-nitrophenol is isolated via filtration and recrystallization, with yields exceeding 85%.

Chlorination to 1-Chloro-2-methoxy-5-nitrobenzene

Reagents : Phosphorus oxychloride (POCl₃), triethylamine (Et₃N), and toluene.

Procedure :

Hydrazine Substitution

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O, 2 mol equivalents).

Procedure :

-

Add hydrazine hydrate dropwise to 1-chloro-2-methoxy-5-nitrobenzene in ethanol at 25°C.

-

Stir for 12–20 hours, followed by filtration and washing with cold ethanol.

Yield : 90–95% (crude), with purity ≥95% after recrystallization.

Critical Analysis of Reaction Parameters

Temperature and Stoichiometry

-

Nitration : Lower temperatures (≤10°C) during nitrating mixture addition prevent side reactions, while prolonged heating (12–15 hours) ensures complete conversion.

-

Chlorination : Elevated temperatures (105–110°C) and excess POCl₃ (3 mol) drive the reaction to completion, minimizing residual hydroxyl groups.

-

Hydrazinolysis : Room-temperature reactions mitigate thermal decomposition of hydrazine, with molar ratios of 1:2 (chloro intermediate:hydrazine) optimizing substitution.

Solvent and Catalytic Effects

-

Toluene : Acts as a high-boiling solvent in chlorination, facilitating reflux without side reactions.

-

Triethylamine : Neutralizes HCl generated during chlorination, preventing acid-mediated decomposition of intermediates.

Comparative Data on Synthetic Variations

| Parameter | Nitration | Chlorination | Hydrazinolysis |

|---|---|---|---|

| Temperature (°C) | 60–63 | 105–110 | 25 |

| Time (h) | 12–15 | 3 | 12–20 |

| Yield (%) | 85–90 | 90–93 | 90–95 |

| Purity (HPLC, %) | ≥98 | ≥98 | ≥95 |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methoxy-5-nitrophenyl)hydrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-5-nitroanisole) with hydrazine hydrate under reflux in polar solvents like ethanol or methanol. Key parameters include:

- Temperature : Reflux (~78–80°C for ethanol) to ensure complete substitution.

- Solvent Purity : Absolute ethanol minimizes side reactions.

- Purification : Crystallization from ethanol or methanol yields high-purity products .

- Optimization : Adjusting stoichiometric ratios (excess hydrazine) and reaction time (12–24 hours) improves yield. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methoxy (-OCH), nitro (-NO), and hydrazine (-NH-NH) groups. Aromatic protons appear as distinct splitting patterns due to substituent positions .

- IR : Stretching frequencies for N-H (~3300 cm), C-O (methoxy, ~1250 cm), and NO (~1520 cm) confirm functional groups.

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for understanding reactivity .

Q. How does the nitro group influence the compound’s stability during storage?

- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to photodegradation. Stability protocols include:

- Storage : Dark, inert conditions (argon atmosphere) at 4°C.

- Stabilizers : Adding antioxidants (e.g., BHT) at 0.1% w/w mitigates radical-mediated decomposition .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model:

- Transition States : For cycloreversion or substitution steps, using software like Gaussian or ORCA.

- Catalyst Design : Bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazines) lower activation barriers in carbonyl-olefin metathesis, validated experimentally via Arrhenius plots .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:

- SAR Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate bioactivity contributions .

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., hydralazine for hydrazine derivatives) .

Q. What mechanisms drive the autocatalytic decomposition of this compound under oxidative conditions?

- Methodological Answer : Autoxidation proceeds via:

- Radical Initiation : Abstraction of H from -NH-NH by O, forming NH• radicals.

- Propagation : Radicals react with O to generate peroxides, accelerating degradation.

- Inhibition : Add chelating agents (e.g., EDTA) to sequester trace metals (Fe, Cu) that catalyze decomposition .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s redox behavior?

- Methodological Answer :

- Cyclic Voltammetry : Scan potentials between -1.0 V to +1.0 V (vs. Ag/AgCl) in acetonitrile. The nitro group shows reduction peaks at ~-0.5 V .

- Spectroelectrochemistry : Monitor UV-Vis changes during electrolysis to identify intermediates (e.g., hydroxylamines) .

Q. What are the best practices for resolving conflicting crystallographic data on hydrazine derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, applying restraints to disordered nitro/methoxy groups .

- Validation Tools : Check CIF files with PLATON to detect symmetry errors or missed hydrogen bonds .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.